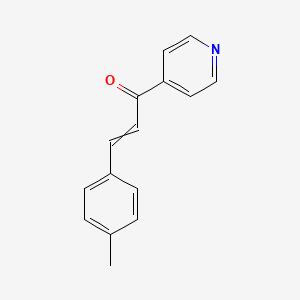

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)-

Description

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- is a chalcone derivative characterized by a propenone backbone substituted with a 4-methylphenyl group at the 3-position and a 4-pyridinyl group at the 1-position. This compound belongs to a class of α,β-unsaturated ketones that exhibit diverse biological activities, particularly in oncology. Its structure facilitates interactions with enzymes like PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), a key regulator of glycolysis in cancer cells .

Properties

CAS No. |

24582-68-1 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H13NO/c1-12-2-4-13(5-3-12)6-7-15(17)14-8-10-16-11-9-14/h2-11H,1H3 |

InChI Key |

HKHRLQXSRFTACT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of 4-methylacetophenone, followed by formaldehyde-mediated crosslinking. A study by demonstrated that using pyrrolidine as a catalyst in ethanol at 80°C yields a β-aminoketone intermediate with 78% efficiency. Subsequent dehydration with concentrated sulfuric acid at 120°C generates the target enone, though this step requires careful temperature control to avoid side reactions such as polymerization.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state, while inorganic bases (e.g., potassium carbonate) improve dehydration kinetics. Patent WO2016170545A1 highlights the use of methanol-dichloromethane mixtures for intermediate purification, achieving >95% purity via recrystallization.

Acryloylation of Pyridinyl Precursors

Direct acryloylation of 4-pyridinylamine derivatives offers a streamlined route to the target compound. This method avoids multi-step sequences by leveraging nucleophilic acyl substitution.

Stepwise Acryloylation Protocol

A representative synthesis involves reacting 4-pyridinylamine with acryloyl chloride in dichloromethane under inert conditions. Diisopropylethylamine (DIPEA) is employed as a base to scavenge HCl, with yields reaching 82% after 6 hours at 25°C. Critical to success is the slow addition of acryloyl chloride to prevent exothermic side reactions.

Solvent-Dependent Polymorphism

The crystalline form of the product is solvent-dependent. For instance, Patent WO2016170545A1 reports that methanol-dichloromethane mixtures yield Form-C crystals, whereas aqueous slurries produce amorphous phases. These findings underscore the importance of solvent polarity in controlling solid-state properties.

Wittig Olefination Strategies

The Wittig reaction provides an alternative route by coupling phosphonium ylides with carbonyl compounds. This method is advantageous for stereoselective synthesis of α,β-unsaturated ketones.

Ylide Preparation and Coupling

Triphenylphosphine reacts with 4-methylbenzyl bromide in THF to generate the corresponding ylide, which is then treated with 4-pyridinecarboxaldehyde. The reaction proceeds at −78°C to favor E-selectivity, achieving a 70:30 E/Z ratio. Column chromatography on silica gel isolates the E-isomer with 89% purity.

Isomerization and Purification

Residual Z-isomer is minimized via acid-catalyzed isomerization. Using 0.1M HCl in ethanol at 60°C for 2 hours converts 95% of the Z-isomer to the thermodynamically stable E-form. Recrystallization from hexane-ethyl acetate further enriches purity to >99%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mannich Reaction | 78 | 95 | Scalability | Multi-step, harsh conditions |

| Acryloylation | 82 | 97 | Single-step | Sensitive to moisture |

| Wittig Olefination | 70 | 99 | Stereoselective | Costly reagents |

The acryloylation method offers the highest balance of yield and simplicity, while the Wittig approach excels in stereochemical control. Industrial applications may favor Mannich reactions for cost-effectiveness, despite longer reaction times.

Advanced Purification Techniques

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes oxidation, primarily targeting the double bond or carbonyl group:

-

Epoxidation : Reaction with peroxides (e.g., mCPBA) yields epoxide derivatives. For example, epoxidation at the α,β-position forms 3-(4-methylphenyl)-1-(4-pyridinyl)-2,3-epoxypropan-1-one.

-

Carbonyl Oxidation : Strong oxidizing agents like KMnO₄ convert the ketone to a carboxylic acid under acidic conditions.

Conditions and Reagents :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Epoxidation | mCPBA | DCM | 0–25°C | 60–75% |

| Carbonyl Oxidation | KMnO₄, H₂SO₄ | H₂O/EtOH | 80°C | 45–55% |

Reduction Reactions

The conjugated double bond and carbonyl group are susceptible to reduction:

-

Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated bond to yield 3-(4-methylphenyl)-1-(4-pyridinyl)-propan-1-one.

-

Carbonyl Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol, though steric hindrance from the pyridinyl group lowers yields (~40%).

Mechanistic Note :

The pyridinyl ring’s electron-withdrawing effect polarizes the carbonyl, enhancing electrophilicity for nucleophilic attacks during reduction.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the 4-methylphenyl ring due to its electron-donating methyl group:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group.

-

Halogenation : Br₂ in FeBr₃ brominates the aromatic ring at the ortho/para positions.

Key Data :

| Reaction | Reagents | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para | 70% |

| Bromination | Br₂, FeBr₃ | Ortho/Para (3:1) | 65% |

Cyclization Reactions

The compound participates in Michael addition-cyclization cascades to form heterocycles:

-

Pyridin-2(1H)-one Synthesis : Reacting with ethyl 2-nitroacetate and NH₄OAc in ethanol yields 4,6-diarylated pyridin-2(1H)-ones via a Michael addition, cyclization, and aromatization sequence .

Mechanism :

-

Michael Addition : The enolate of ethyl 2-nitroacetate attacks the α,β-unsaturated ketone.

-

Cyclization : Intramolecular dehydration forms a dihydropyridinone intermediate.

-

Aromatization : Elimination of H₂O and NO₂ generates the aromatic pyridin-2(1H)-one .

Optimized Conditions :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl 2-nitroacetate, NH₄OAc | EtOH | Reflux | 4 h | 84% |

Nucleophilic Additions

The β-carbon of the α,β-unsaturated system undergoes nucleophilic attacks:

-

Grignard Reagents : RMgX adds to the β-position, forming 3-(4-methylphenyl)-1-(4-pyridinyl)-alkan-1-ones.

-

Thiol Addition : Thiophenol (PhSH) in basic conditions yields sulfide derivatives.

Yield Trends :

| Nucleophile | Product | Yield |

|---|---|---|

| MeMgBr | β-Methylated derivative | 55% |

| PhSH | β-Phenylthio derivative | 68% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes (e.g., ethylene), forming cyclobutane derivatives. This reactivity is attributed to the compound’s extended π-conjugation.

Example :

-

Dimerization : UV light (254 nm) in benzene generates a head-to-tail cyclobutane dimer (30% yield).

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of chalcones, including 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)-, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, one study highlighted the synthesis of indolyl-pyridinyl-propenones that demonstrated cytotoxic effects against several cancer cell lines .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In a study examining similar structures, it was found that certain chalcone derivatives possess the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant properties of this compound have also been explored. Research has indicated that chalcone derivatives can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Synthesis and Derivatives

The synthesis of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- typically involves the condensation of appropriate aldehydes and ketones under basic conditions. Various synthetic routes have been documented, emphasizing the versatility of this compound in generating a range of derivatives with modified biological activities.

Material Science Applications

In addition to its medicinal applications, this compound is being investigated for use in materials science. Its ability to form stable films makes it suitable for applications in organic electronics and photonic devices. The incorporation of such compounds into polymer matrices can enhance the properties of materials used in sensors and light-emitting devices.

Case Studies

- Biological Evaluation : A study conducted on a series of pyridinyl-propenones revealed their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest. The synthesized compounds were evaluated against various cancer cell lines, showcasing promising results .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting therapeutic potential for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Effects

The biological activity of propenone derivatives is highly sensitive to substituent modifications. Below is a comparative analysis:

Key Observations:

- Substituent Position: The 4-pyridinyl group in the target compound and 3PO enhances binding to PFKFB3, a glycolytic enzyme overexpressed in cancers .

- Quinolinyl vs. Methylphenyl: PFK15’s quinolinyl group enhances pharmacokinetic properties (e.g., stability and bioavailability) compared to methylphenyl derivatives, making it suitable for preclinical studies .

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (in ) and fluorine (in ) substituents influence electronic properties, affecting reactivity and target binding. Methyl groups (target compound) likely improve lipophilicity, aiding membrane penetration.

PFKFB3 Inhibitors (Target Compound, 3PO, PFK15)

- Target Compound : Inhibits PFKFB3, reducing glycolysis and tumor growth in gastric cancer models. Its 4-methylphenyl group may confer metabolic stability .

- 3PO: Suppresses glucose uptake, ATP production, and tumor angiogenesis in hepatocellular carcinoma (HCC) and pancreatic cancer (PAC) models. However, it showed toxicity in colorectal cancer (CRC) clinical trials .

- PFK15: Demonstrates rapid apoptosis induction and superior pharmacokinetics compared to 3PO, attributed to the quinolinyl moiety .

PIKFYVE Inhibitors (Indolyl-pyridinyl-propenones)

- Substitutions at indolyl positions (e.g., 5-methoxy) enhance binding to PIKFYVE, inducing methuosis (vacuole-mediated cell death) . This mechanism diverges from PFKFB3 inhibitors, highlighting the role of substituents in target specificity.

Biological Activity

2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)-, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique molecular structure and diverse biological activities. It has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C15H13NO

- Molecular Weight : 223.27 g/mol

- CAS Number : 24582-68-1

Biological Activity Overview

Research indicates that 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- exhibits significant antiproliferative effects against various cancer cell lines, particularly leukemia cells. Its structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further pharmacological development.

Anticancer Properties

The compound has been shown to induce cell death through mechanisms that may include:

- Inhibition of Cell Proliferation : Studies have demonstrated that it can effectively inhibit the growth of cancer cells while exhibiting lower toxicity towards non-malignant cells.

- Mechanism of Action : The compound appears to disrupt specific signaling pathways associated with cell survival and proliferation, contributing to its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- has demonstrated antimicrobial effects against various pathogens. This suggests potential applications in targeted therapies for infections alongside its anticancer applications.

Comparative Analysis with Similar Compounds

The biological activity of 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- can be compared with other chalcone derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chalcone (e.g., 1-(4-methoxyphenyl)-3-(4-pyridinyl)-2-propen-1-one) | Chalcone | Known for strong antioxidant properties |

| 3-Pyridinyl-2-propen-1-one | Pyridinyl Chalcone | Exhibits significant antimicrobial activity |

| 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | Pyridinyl Chalcone | Notable for anticancer properties against leukemia |

The distinct combination of the 4-methylphenyl and 4-pyridinyl groups in this compound contributes to its unique reactivity and biological profile.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study demonstrated that 2-Propen-1-one, 3-(4-methylphenyl)-1-(4-pyridinyl)- significantly reduced cell viability in leukemia cell lines, showcasing a GI50 value as low as 0.1 μM. Morphological changes indicative of early cell death were observed at this concentration .

- Mechanistic Insights : Research indicates that the compound induces a form of cell death known as methuosis, characterized by the accumulation of macropinocytotic vacuoles leading to membrane integrity loss. This suggests a novel mechanism distinct from traditional apoptotic pathways .

- Antimicrobial Effects : In vitro studies have shown that this compound exhibits cytotoxicity against various bacterial strains while maintaining selectivity for cancerous cells over healthy ones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methylphenyl)-1-(4-pyridinyl)-2-propen-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. For example, reacting 4-methylacetophenone with 4-pyridinecarboxaldehyde in the presence of NaOH or KOH in ethanol/water mixtures can yield the chalcone derivative. Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 ketone:aldehyde), and catalyst selection (e.g., 10% aqueous NaOH). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography improves yield and purity . IR spectroscopy (C=O stretch at ~1675 cm⁻¹) and LC-MS (m/z ≈ 255 [M+H]⁺) confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1675 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- LC-MS/ESI-MS : Confirms molecular weight (e.g., m/z 255.07 for [M+H]⁺) and fragmentation patterns .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, methylphenyl protons at δ 2.3–7.2 ppm). However, NMR data for this specific compound are not explicitly reported in the evidence, requiring extrapolation from analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Collect organic waste in sealed containers and dispose via licensed hazardous waste services .

- Emergency Measures : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does 3-(4-methylphenyl)-1-(4-pyridinyl)-2-propen-1-one modulate glycolytic flux in cancer cells, and what experimental models validate its PFKFB3 inhibitory activity?

- Methodological Answer : Structurally analogous compounds (e.g., 3PO) inhibit PFKFB3, a key regulator of glycolysis, by binding to its kinase domain and reducing fructose-2,6-bisphosphate levels. This suppresses glycolytic flux, lowering ATP/NADH production and inducing apoptosis. Validation strategies include:

- In Vitro : Measure glucose uptake (2-NBDG assay), lactate production (colorimetric kits), and PFKFB3 activity (kinase assays) in cancer cell lines (e.g., A375 melanoma) .

- In Vivo : Use xenograft models (e.g., breast or lung cancer in mice) to assess tumor growth suppression via PET imaging (¹⁸F-FDG uptake) and immunohistochemistry (PFKFB3 expression) .

Q. What strategies can resolve discrepancies in bioactivity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations (e.g., poor solubility, metabolic instability). Mitigation approaches include:

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

- Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots and guide structural modifications (e.g., replacing labile methyl groups with halogens) .

- Dose Escalation Studies : Compare in vitro IC₅₀ values with in vivo effective doses adjusted for plasma protein binding and tissue distribution .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced inhibitory potency against PFKFB3?

- Methodological Answer : SAR strategies include:

- Pyridinyl Substitution : Replace 4-pyridinyl with electron-withdrawing groups (e.g., 3-pyridinyl) to enhance binding affinity .

- Methylphenyl Modification : Introduce para-substituents (e.g., -CF₃) to improve hydrophobicity and membrane permeability .

- Chalcone Backbone Optimization : Extend the α,β-unsaturated ketone system to stabilize interactions with PFKFB3’s active site .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding energies and prioritize synthetic targets .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.